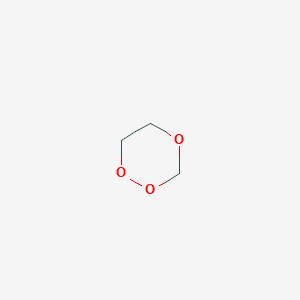

1,2,4-Trioxane

Description

Structure

3D Structure

Propriétés

Numéro CAS |

7049-17-4 |

|---|---|

Formule moléculaire |

C3H6O3 |

Poids moléculaire |

90.08 g/mol |

Nom IUPAC |

1,2,4-trioxane |

InChI |

InChI=1S/C3H6O3/c1-2-5-6-3-4-1/h1-3H2 |

Clé InChI |

FQERLIOIVXPZKH-UHFFFAOYSA-N |

SMILES |

C1COOCO1 |

SMILES canonique |

C1COOCO1 |

Synonymes |

1,2,4-trioxane ozonide |

Origine du produit |

United States |

Foundational & Exploratory

The Serendipitous Saga of 1,2,4-Trioxanes: From Ancient Herb to Modern Medicine

A Technical Guide on the Discovery and Development of a Pivotal Class of Antimalarial Agents

For researchers, scientists, and drug development professionals, the story of the 1,2,4-trioxane ring system is a compelling narrative of traditional medicine meeting modern medicinal chemistry. This guide delves into the history of this unique chemical scaffold, from the groundbreaking discovery of artemisinin (B1665778) to the ongoing development of potent synthetic analogues. We will explore the key scientific milestones, present critical quantitative data, detail essential experimental protocols, and visualize the intricate pathways that underpin the remarkable therapeutic efficacy of this class of compounds.

A Historical Perspective: The Unveiling of a Potent Pharmacophore

The journey of the this compound in medicinal chemistry is inextricably linked to the fight against malaria, a disease that has plagued humanity for millennia. The rise of resistance to conventional antimalarial drugs like chloroquine (B1663885) in the mid-20th century created an urgent need for novel therapeutic agents.[1][2] This necessity set the stage for one of the most significant discoveries in modern medicine.

In the 1970s, a secret Chinese military project, "Project 523," was established to screen traditional herbal medicines for antimalarial activity.[1] This initiative led to the rediscovery of the potent effects of Artemisia annua (sweet wormwood), a plant that had been used in traditional Chinese medicine for centuries to treat fevers.[3][4] In 1972, a team of scientists led by Dr. Youyou Tu successfully isolated the active compound, which they named artemisinin (formerly known as qinghaosu).[3][5] The elucidation of its chemical structure revealed a novel sesquiterpene lactone containing an unprecedented this compound peroxide bridge, a feature that would later be identified as the essential pharmacophore for its antimalarial activity.[2][3][6] This discovery, for which Dr. Tu was awarded the 2015 Nobel Prize in Physiology or Medicine, marked a paradigm shift in malaria treatment and opened a new chapter in medicinal chemistry.[1]

The initial challenges with artemisinin, such as its poor bioavailability and short half-life, spurred the development of semi-synthetic derivatives.[7][8] Modifications at the C-10 position of the dihydroartemisinin (B1670584) scaffold led to the creation of more potent and pharmacokinetically favorable drugs like artemether (B1667619), arteether, and artesunate (B1665782) in the 1980s.[9] These derivatives form the backbone of modern Artemisinin-based Combination Therapies (ACTs), the current standard of care for uncomplicated Plasmodium falciparum malaria worldwide.[1]

The remarkable success of artemisinin and its derivatives has inspired extensive research into purely synthetic 1,2,4-trioxanes.[2][10] The goal of this research is to develop more affordable, stable, and effective antimalarial agents, as well as to explore the potential of the this compound scaffold in treating other diseases, including cancer and schistosomiasis.[9][11]

Quantitative Data Summary

The following tables summarize key quantitative data for artemisinin and its principal derivatives, providing a comparative overview of their efficacy and pharmacokinetic properties.

Table 1: In Vitro Antimalarial Activity (IC₅₀ Values)

| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference(s) |

| Artemisinin | W-2 (chloroquine-resistant) | 5-7 | [12] |

| Artemisinin | 3D7 (chloroquine-sensitive) | 11.2 | [13] |

| Artemether | 3D7 (chloroquine-sensitive) | 2.86 | [13] |

| Arteether | 3D7 (chloroquine-sensitive) | 3.27 | [13] |

| Artesunate | - | - | - |

| Dihydroartemisinin | - | - | - |

| Synthetic Trioxane 1 | RKL9 (resistant) | 1170 | [14] |

| Synthetic Trioxane 2 | 3D7 (sensitive) | 1060 | [14] |

Note: IC₅₀ values can vary depending on the parasite strain and the specific assay conditions used.

Table 2: Pharmacokinetic Parameters of Artemisinin and its Derivatives

| Compound | Administration Route | Half-life (t½) | Bioavailability | Key Metabolite | Reference(s) |

| Artemisinin | Oral | 2-5 hours | Poor | Dihydroartemisinin | [5][9] |

| Artemether | Oral/IM | 2-4 hours | - | Dihydroartemisinin | [5] |

| Arteether | IM | - | - | Dihydroartemisinin | [5] |

| Artesunate | Oral/IV/Rectal | <1 hour | - | Dihydroartemisinin | [5] |

| Dihydroartemisinin | Oral | - | - | Inactive metabolites | [15] |

Note: Pharmacokinetic parameters can be influenced by factors such as patient age, disease state, and co-administered drugs.

Mechanism of Action: A Radical Approach to Parasite Killing

The antimalarial activity of 1,2,4-trioxanes is contingent upon the cleavage of the endoperoxide bridge.[16] This process is primarily activated by ferrous iron (Fe²⁺), which is present in high concentrations within the malaria parasite's food vacuole due to the digestion of host hemoglobin.[17]

The interaction with heme-derived Fe²⁺ leads to the generation of highly reactive carbon-centered free radicals.[11] These radicals are potent alkylating agents that indiscriminately damage a multitude of parasite proteins and other biomolecules, leading to oxidative stress and ultimately, parasite death.[16][17] One of the proposed specific targets is the Plasmodium falciparum sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (PfATP6).[5] The accumulation of these damaged proteins and the disruption of essential cellular processes result in the rapid clearance of parasites from the bloodstream.[11]

Key Experimental Protocols

This section provides detailed methodologies for the extraction of artemisinin, the synthesis of its key derivatives, and the in vitro evaluation of antimalarial activity.

Extraction and Purification of Artemisinin from Artemisia annua

This protocol describes a common method for the laboratory-scale extraction and purification of artemisinin.

Materials:

-

Dried and powdered leaves of Artemisia annua

-

n-Hexane

-

Silica (B1680970) gel for column chromatography

-

Diatomaceous earth

-

Activated charcoal

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Extraction:

-

Macerate the powdered Artemisia annua leaves with n-hexane (or ethanol) at room temperature for 24-48 hours with occasional stirring.[8][18]

-

Filter the mixture and collect the filtrate.

-

Repeat the extraction process with fresh solvent to ensure maximum recovery.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.[8]

-

-

Solvent Partitioning (Liquid-Liquid Extraction):

-

Dissolve the crude extract in a mixture of hexane (B92381) and acetonitrile (or ethanol and water).[18]

-

Transfer the solution to a separatory funnel and shake vigorously.

-

Allow the layers to separate. The more polar artemisinin will preferentially partition into the acetonitrile (or ethanol/water) layer.

-

Collect the polar layer and repeat the partitioning with the non-polar layer to maximize recovery.

-

Combine the polar fractions and concentrate under reduced pressure.[18]

-

-

Purification:

-

Column Chromatography:

-

Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

-

Load the concentrated extract onto the column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing artemisinin.

-

Combine the pure fractions and evaporate the solvent.[18]

-

-

Decolorization and Crystallization:

-

Dissolve the partially purified artemisinin in a minimal amount of a suitable solvent (e.g., ethyl acetate).

-

Add a small amount of activated charcoal and/or diatomaceous earth to remove pigments and other impurities.[10]

-

Stir for a short period and then filter to remove the adsorbent.

-

Allow the filtrate to stand at a cool temperature to induce crystallization.

-

Collect the artemisinin crystals by filtration and dry them.[8]

-

-

Synthesis of Dihydroartemisinin (DHA)

DHA is a key intermediate in the synthesis of other semi-synthetic derivatives.

Materials:

-

Artemisinin

-

Sodium borohydride (B1222165) (NaBH₄)

-

Saturated ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve artemisinin in methanol and cool the solution to -2°C in an ice-salt bath.[6]

-

Slowly add sodium borohydride to the stirred solution, maintaining the temperature below 0°C.[6]

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, allow the mixture to warm to room temperature.

-

Neutralize the reaction mixture by the dropwise addition of a saturated ammonium chloride solution.[6]

-

Extract the product with dichloromethane (3x).

-

Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield dihydroartemisinin.[6]

Synthesis of Artesunate

Materials:

-

Dihydroartemisinin (DHA)

-

Succinic anhydride

-

Pyridine (or triethylamine (B128534) and DMAP)

-

1,2-Dichloroethane (or dichloromethane)

-

Dilute hydrochloric acid

Procedure:

-

Dissolve DHA in 1,2-dichloroethane.[7]

-

Add succinic anhydride, triethylamine, and a catalytic amount of N,N-dimethylaminopyridine (DMAP).[7]

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture with dilute hydrochloric acid.

-

Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

The crude product can be purified by chromatography on silica gel or by recrystallization.[7]

Synthesis of Artemether

Materials:

-

Dihydroartemisinin (DHA)

-

Methanol

-

Trimethyl orthoformate

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve DHA in a mixture of dichloromethane and methanol.[19]

-

Add trimethyl orthoformate and cool the solution to -2°C.[6]

-

Add boron trifluoride etherate dropwise while maintaining the low temperature.[6]

-

Stir the reaction for 1-3 hours at 28-32°C.[19]

-

Quench the reaction by slowly adding a saturated sodium bicarbonate solution until the mixture is neutral.[6][19]

-

Separate the organic layer, extract the aqueous phase with dichloromethane, and combine the organic layers.

-

Wash the combined organic phase with saturated brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain crude artemether.[6]

-

Purify the crude product by crystallization from methanol/water.[19]

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This is a widely used fluorescence-based assay for determining the 50% inhibitory concentration (IC₅₀) of compounds against P. falciparum.

Materials:

-

P. falciparum culture (synchronized at the ring stage)

-

Complete culture medium (RPMI 1640 with supplements)

-

Human erythrocytes

-

96-well microplates

-

Test compounds dissolved in DMSO

-

SYBR Green I lysis buffer (containing saponin)

-

Fluorometer

Procedure:

-

Prepare serial dilutions of the test compounds in the complete culture medium in a 96-well plate.

-

Add a suspension of P. falciparum-infected erythrocytes (at a known parasitemia and hematocrit) to each well.

-

Include positive (e.g., artemisinin) and negative (no drug) controls.

-

Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[4]

-

After incubation, lyse the cells by adding SYBR Green I lysis buffer to each well. SYBR Green I intercalates with the DNA of the parasites.

-

Incubate the plates in the dark for 1 hour.

-

Measure the fluorescence intensity using a fluorometer.

-

Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a dose-response curve.[4]

Future Directions and Conclusion

The discovery of the this compound ring in artemisinin stands as a testament to the power of natural product chemistry and its profound impact on global health. While artemisinin and its derivatives have saved millions of lives, the emergence of parasite resistance necessitates continued research and development.[3]

Current efforts are focused on several key areas:

-

Novel Synthetic Trioxanes: The development of fully synthetic 1,2,4-trioxanes with improved stability, oral bioavailability, and efficacy against resistant parasite strains.[2]

-

Hybrid Molecules: The design of "trioxaquines" and other hybrid molecules that combine the this compound pharmacophore with other antimalarial scaffolds to create drugs with dual modes of action.

-

Expanded Therapeutic Applications: Investigating the potential of 1,2,4-trioxanes as anticancer, antiviral, and anti-inflammatory agents.[1][9]

-

Understanding Resistance: Elucidating the molecular mechanisms of artemisinin resistance to guide the development of next-generation antimalarials.

The this compound core remains a privileged scaffold in medicinal chemistry. The ongoing exploration of its chemical space promises to deliver new and improved therapies not only for malaria but potentially for a range of other diseases, continuing the remarkable legacy that began with an ancient Chinese herb.

References

- 1. researchgate.net [researchgate.net]

- 2. matec-conferences.org [matec-conferences.org]

- 3. benchchem.com [benchchem.com]

- 4. Investigating the Antimalarial Action of 1,2,4-Trioxolanes with Fluorescent Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Preparation method of artemether - Eureka | Patsnap [eureka.patsnap.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. BRPI0903275B1 - ARTEMISININ EXTRACTION AND PURIFICATION PROCESS FROM ARTEMISIA ANNUA SOLID MASS USING CARBON DIOXIDE - Google Patents [patents.google.com]

- 9. Oral Bioavailability Comparison of Artemisinin, Deoxyartemisinin, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

- 11. researchgate.net [researchgate.net]

- 12. Structure–Activity Relationships of the Antimalarial Agent Artemisinin 10. Synthesis and Antimalarial Activity of Enantiomers of rac-5β-Hydroxy-d-Secoartemisinin and Analogs: Implications Regarding the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Novel series of this compound derivatives as antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Artemisinin - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. US6685972B2 - Process for isolating artemisinin from Artemisia annua - Google Patents [patents.google.com]

- 19. pubs.acs.org [pubs.acs.org]

The 1,2,4-Trioxane Ring System: A Cornerstone Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-trioxane ring system, a unique six-membered heterocycle containing an endoperoxide bridge, stands as a pivotal pharmacophore in contemporary medicinal chemistry.[1][2][3] Initially recognized for its essential role in the potent antimalarial activity of artemisinin (B1665778) and its derivatives, the therapeutic potential of this remarkable scaffold has expanded to encompass anticancer and other therapeutic areas.[2][4][5] This guide provides a comprehensive technical overview of the this compound core, including its mechanism of action, synthesis, and biological activities, with a focus on quantitative data and detailed experimental methodologies to support drug discovery and development efforts.

Mechanism of Action: A Tale of Iron-Mediated Activation

The biological activity of the this compound ring system is intrinsically linked to its endoperoxide bridge.[6][7] The prevailing mechanism of action involves the reductive cleavage of this peroxide bond by ferrous iron (Fe²⁺), which is readily available in the intra-erythrocytic stages of the malaria parasite in the form of heme, and in rapidly proliferating cancer cells.[8][9] This cleavage generates highly reactive oxygen species (ROS) and carbon-centered radicals, which are potent cytotoxic agents.[8][9]

These reactive intermediates subsequently alkylate and damage a multitude of essential biomolecules within the parasite or cancer cell, including proteins and lipids, leading to cellular dysfunction and ultimately, cell death.[8][9] In the context of malaria, this bioactivation is particularly efficient within the parasite's food vacuole, where hemoglobin digestion releases large amounts of heme.[6]

Signaling Pathways in Antimalarial and Anticancer Activity

The downstream effects of ROS generation by activated 1,2,4-trioxanes trigger specific cell death pathways. In Plasmodium falciparum, artemisinin and its derivatives have been shown to induce an apoptosis-like cell death cascade, characterized by mitochondrial membrane depolarization, activation of caspase-like enzymes, and DNA fragmentation.[8][9]

In cancer cells, the mechanism is similar, with the higher intracellular iron concentrations in malignant cells contributing to their selective targeting. The generated ROS can induce apoptosis through both p53-dependent and -independent pathways.[10] Furthermore, the translationally controlled tumor protein (TCTP) has been identified as a potential target, and its expression level may correlate with the sensitivity of tumor cells to artesunate.[10]

Quantitative Biological Activity Data

The following tables summarize the in vitro antimalarial and anticancer activities of various this compound derivatives, presented as IC₅₀ values.

Table 1: In Vitro Antimalarial Activity of this compound Derivatives

| Compound/Derivative | P. falciparum Strain | IC₅₀ (µM) | Reference |

| Aryl series compound | 3D7 (sensitive) | 1.24 | [1] |

| Aryl series compound | RKL9 (resistant) | 1.24 | [1] |

| Heteroaryl series compound | 3D7 (sensitive) | 1.06 | [1] |

| Heteroaryl series compound | RKL9 (resistant) | 1.17 | [1] |

| Trioxaquine citrate (B86180) 1 | W2 (chloroquine-resistant) | 2.5 nM | [11] |

| Trioxaquine citrate 2 | D6 (chloroquine-sensitive) | 10.3 nM | [11] |

Table 2: In Vitro Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 4ac | Bone Cancer | 3-25 | [5] |

| Compound 4an | Lung Cancer | 3-25 | [5] |

| Compound 11 | Bone & Lung Cancer | 3-25 | [5] |

| Peroxide 7 | A549 (Lung) | <1 | [12] |

| Peroxide 8 | A549 (Lung) | <1 | [12] |

| Hybrid 9 (Trioxane-Ferrocene) | CEM/ADR5000 (Leukemia) | 0.57 | [13] |

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route to this compound derivatives involves the reaction of an appropriate ketone or aldehyde with a peroxide source in the presence of a catalyst. The following is a general procedure adapted from the literature.[1]

Materials:

-

Starting carbonyl compound (e.g., p-cresol, 1 mmol)

-

Oxone (5 mmol)

-

Sodium bicarbonate (NaHCO₃, 15 mmol)

-

Acetonitrile (B52724) (CH₃CN)

-

Distilled water

-

Reaction vessel (e.g., round-bottom flask)

-

Stirring apparatus

-

Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

A mixture of the starting carbonyl compound (1 mmol), distilled water (16.0 ml), and acetonitrile (4.0 ml) is vigorously stirred in a reaction vessel until a complete solution is achieved.

-

A pre-ground mixture of oxone (5 mmol) and sodium bicarbonate (15 mmol) is added to the solution in portions over a period of 30 minutes.

-

The reaction mixture is stirred at room temperature for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane-ethyl acetate (B1210297) gradient) to afford the desired this compound derivative.

References

- 1. Novel series of this compound derivatives as antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview on the antimalarial activity of 1,2,4-trioxanes, 1,2,4-trioxolanes and 1,2,4,5-tetraoxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. malariaworld.org [malariaworld.org]

- 4. researchgate.net [researchgate.net]

- 5. An Asymmetric Synthesis of this compound Anticancer Agents via Desymmetrization of Peroxyquinols through a Brønsted Acid Catalysis Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Artemisinin Derivatives and Synthetic Trioxane Trigger Apoptotic Cell Death in Asexual Stages of Plasmodium [frontiersin.org]

- 9. Artemisinin Derivatives and Synthetic Trioxane Trigger Apoptotic Cell Death in Asexual Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanistic perspectives for 1,2,4-trioxanes in anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

The Endoperoxide Bridge: Core of 1,2,4-Trioxane's Antimalarial Potency

A Technical Guide for Drug Development Professionals

The emergence of drug-resistant Plasmodium falciparum strains presents a formidable challenge to global health, necessitating the development of novel and effective antimalarial agents.[1][2] Among the most potent weapons in the current antimalarial arsenal (B13267) are drugs based on the 1,2,4-trioxane scaffold, famously represented by artemisinin (B1665778) and its semi-synthetic derivatives.[1][2][3][4][5] The remarkable efficacy of this class of compounds is intrinsically linked to a unique structural feature: the endoperoxide bridge. This technical guide delves into the pivotal role of this pharmacophoric moiety, outlining its mechanism of action, structure-activity relationships, and the experimental methodologies used to probe its function.

Mechanism of Action: A Heme-Activated Cascade of Destruction

The antimalarial activity of 1,2,4-trioxanes is not inherent but requires specific bioactivation within the parasite-infected red blood cell. The endoperoxide bridge is the epicenter of this activation, which unfolds in a multi-step cascade triggered by heme iron.[6][7]

The Trigger: Reductive Activation by Heme

During its intraerythrocytic life stages, the malaria parasite digests copious amounts of host hemoglobin within its acidic food vacuole to obtain essential amino acids.[6] This process releases large quantities of iron protoporphyrin IX (Fe-PPIX). While the oxidized form, hematin (B1673048) (FeIII-PPIX), is detoxified by biomineralization into hemozoin, a reduced form, heme (FeII-PPIX), is also present.[7][8][9] This reduced heme is the primary activator of the this compound ring.[7][8][10] The drug accumulates in the food vacuole, where it interacts with heme.[3]

An iron-mediated Fenton-type reaction leads to the reductive cleavage of the endoperoxide (O-O) bond.[7] This homolytic cleavage is a critical, irreversible step that initiates the drug's cytotoxic effects.[6][7]

The Weapons: Generation of Cytotoxic Radicals

The cleavage of the endoperoxide bridge is not a benign event. It results in the formation of highly reactive and unstable oxygen-centered radicals, which rapidly rearrange to produce more stable and highly cytotoxic carbon-centered radicals.[6][7][11] These radical species are the ultimate effectors of the drug's parasiticidal action.[6][8][12]

The Aftermath: Widespread Molecular Damage

The generated carbon-centered radicals are indiscriminate alkylating agents, covalently modifying a wide array of biological macromolecules essential for parasite survival.[8][13] This pleiotropic mechanism of action is a key advantage of artemisinin-based therapies and may explain the slow development of clinical resistance.

The primary consequences of this radical cascade include:

-

Protein Alkylation: A multitude of parasite proteins are alkylated, leading to their inactivation.[8][13] Proteomic studies have identified targets in numerous critical pathways, including glycolysis, hemoglobin degradation, antioxidant defense, and protein synthesis.[14]

-

Heme Alkylation: The radicals can alkylate heme itself, forming covalent drug-heme adducts.[7][8] This has a dual toxic effect: it prevents the detoxification of heme into inert hemozoin crystals and the resulting adducts can further inhibit hemozoin formation, leading to a buildup of toxic free heme.[8][15]

-

Lipid Peroxidation: The reactive species can also attack parasite membranes, initiating lipid peroxidation that compromises membrane integrity and function.[16][17]

This multi-targeted assault swiftly overwhelms the parasite's defense mechanisms, leading to rapid cell death.[18]

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of 1,2,4-trioxanes are unequivocal on one point: the endoperoxide bridge is the indispensable pharmacophore.[6][19]

-

Essentiality of the Peroxide Bond: An analogue of artemisinin that lacks the endoperoxide bridge, deoxyartemisinin, is completely devoid of antimalarial activity.[6][19] This provides the most compelling evidence for the bridge's central role.

-

Scaffold Simplification: Research has shown that the complex tetracyclic lactone structure of artemisinin is not essential for activity. Simpler, fully synthetic 1,2,4-trioxanes, 1,2,4-trioxolanes, and 1,2,4,5-tetraoxanes that retain the endoperoxide feature exhibit potent antimalarial effects.[3][6][20] This highlights the this compound ring system as the core structural requirement.[5][6]

-

Modulation of Properties: While the endoperoxide bridge confers activity, substitutions on the surrounding scaffold are crucial for modulating the compound's physicochemical properties. These modifications can optimize oral bioavailability, metabolic stability, and half-life without altering the fundamental mechanism of action.[3]

Quantitative Analysis of In Vitro Activity

The potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against P. falciparum cultures. The table below summarizes data for several synthetic trioxanes, demonstrating their activity against both chloroquine-sensitive (3D7) and resistant (RKL9) parasite strains.

| Compound ID | Modification/Series | P. falciparum Strain | IC₅₀ (µM) | Reference |

| Aryl Series Cmpd. | Aryl substitution at C-3 | 3D7 (Sensitive) | 1.24 | [3][21][22] |

| RKL9 (Resistant) | 1.24 | [3][21][22] | ||

| Heteroaryl Series Cmpd. | Heteroaryl substitution at C-3 | 3D7 (Sensitive) | 1.06 | [3][21][22] |

| RKL9 (Resistant) | 1.17 | [3][21][22] | ||

| Compound 15 | Substituted this compound | 3D7 (Sensitive) | 0.0257 | [23] |

| Compound 21 | Substituted this compound | 3D7 (Sensitive) | 0.0196 | [23] |

| (+)-7a / (-)-7a | Enantiomeric pair | Multiple Strains | Equivalent Activity | [24] |

| (+)-7b / (-)-7b | Enantiomeric pair | Multiple Strains | Equivalent Activity | [24] |

Note: The equivalent activity of enantiomeric pairs suggests that the drug does not interact with a specific chiral protein target for its activation, supporting the non-specific, chemically-driven activation by heme.[24]

Key Experimental Protocols

Verifying the mechanism and potency of 1,2,4-trioxanes involves several key experimental procedures.

In Vitro Antiplasmodial Susceptibility Assay (SYBR Green I Method)

This high-throughput assay is widely used to determine the IC₅₀ of antimalarial compounds by measuring parasite DNA replication.[25]

-

Compound Preparation: Serially dilute test compounds in 96-well microplates using an appropriate culture medium. Include positive (e.g., Chloroquine, Artemisinin) and negative (solvent vehicle) controls.

-

Parasite Culture: Culture synchronized, ring-stage P. falciparum parasites. Adjust the culture to 0.5% parasitemia and 1% hematocrit.

-

Incubation: Add the parasite suspension to the pre-dosed plates and incubate for 72 hours under standard malaria culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).[25]

-

Lysis and Staining: Remove the plates and lyse the red blood cells using a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I. Incubate in the dark for 1-2 hours.[25]

-

Fluorescence Reading: Measure fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).[25]

-

Data Analysis: Subtract background fluorescence from uninfected red blood cell controls. Plot the fluorescence intensity against the log of the drug concentration and fit to a sigmoidal dose-response curve to calculate the IC₅₀ value.[26]

Reactive Oxygen Species (ROS) Detection Protocol

This protocol measures the generation of intracellular ROS, a key indicator of endoperoxide activation.

-

Parasite Preparation: Incubate parasite cultures with the test this compound compound at its IC₅₀ and 2x IC₅₀ concentration for a defined period (e.g., 5 hours).[27] Include a positive control (e.g., H₂O₂) and an untreated negative control.[27]

-

Probe Loading: Wash the parasites in pre-warmed PBS and resuspend them in PBS containing a cell-permeable ROS-sensitive probe, such as CM-H₂DCFDA (5 µM).[27]

-

Incubation: Incubate the parasites with the probe for 30 minutes at 37°C in the dark.[27]

-

Analysis: Wash the parasites again to remove excess probe. Analyze the fluorescence of the parasite population using flow cytometry. An increase in fluorescence intensity compared to the untreated control indicates ROS production.

Heme-Interaction Assay

To confirm the role of heme in drug activation, a cell-free assay can be performed.

-

Reaction Mixture: Prepare a reaction mixture in a buffer containing reduced heme (FeII-PPIX), glutathione (B108866) (GSH) to maintain the reduced state, and the this compound compound.[15]

-

Incubation: Incubate the mixture at 37°C with gentle shaking for 1 hour to allow for drug activation and adduct formation.[15]

-

Analysis: Analyze the reaction products using techniques like HPLC-MS to identify and quantify the formation of covalent heme-drug adducts. The disappearance of the parent drug and the appearance of adduct peaks confirm heme-mediated activation.[15]

Conclusion

The endoperoxide bridge is the cornerstone of the antimalarial activity of the this compound class of drugs.[1][4][6][19] Its unique ability to be activated by parasitic heme initiates a lethal cascade of radical formation, leading to the widespread alkylation of proteins and other vital macromolecules.[7][8] This multi-targeted mechanism of action results in rapid parasite clearance and represents a significant advantage in combating drug-resistant malaria. For researchers and drug development professionals, a thorough understanding of this core mechanism is paramount for the rational design of the next generation of potent, stable, and accessible endoperoxide-based antimalarials.

References

- 1. An overview on the antimalarial activity of 1,2,4-trioxanes, 1,2,4-trioxolanes and 1,2,4,5-tetraoxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. malariaworld.org [malariaworld.org]

- 3. Novel series of this compound derivatives as antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview on the antimalarial activity of 1,2,4-trioxanes, 1,2,4-trioxolanes and 1,2,4,5-tetraoxanes. (2023) | Monika Shukla | 8 Citations [scispace.com]

- 5. A Review on Antimalarial this compound Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 6. Endoperoxide antimalarials: development, structural diversity and pharmacodynamic aspects with reference to this compound-based structural scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Role of the Iron Protoporphyrins Heme and Hematin in the Antimalarial Activity of Endoperoxide Drugs [mdpi.com]

- 9. The Molecular Mechanism of Action of Artemisinin—The Debate Continues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Artemisinin action and resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, molecular docking, drug-likeness, and molecular dynamics studies of this compound derivatives as novel Plasmodium falciparum falcipain-2 (FP-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanistic Evaluation of the Stability of Arylvinyl-1,2,4-trioxanes under Acidic Conditions for Their Oral Administration as an Antimalarial Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Click Chemistry‐Based Proteomic Approach Reveals that 1,2,4‐Trioxolane and Artemisinin Antimalarials Share a Common Protein Alkylation Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. journals.asm.org [journals.asm.org]

- 16. researchgate.net [researchgate.net]

- 17. Investigating the Antimalarial Action of 1,2,4-Trioxolanes with Fluorescent Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. dovepress.com [dovepress.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Novel series of this compound derivatives as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Enantiomeric 1,2,4-trioxanes display equivalent in vitro antimalarial activity versus Plasmodium falciparum malaria parasites: implications for the molecular mechanism of action of the artemisinins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. 1,2,4-Trioxolane and 1,2,4,5-Tetraoxane Endoperoxides against Old-World Leishmania Parasites: In Vitro Activity and Mode of Action | MDPI [mdpi.com]

A Technical Guide to the Structural Characterization of Novel 1,2,4-Trioxane Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,2,4-trioxane heterocycle is a critical pharmacophore, most notably recognized as the active moiety in the potent antimalarial drug artemisinin (B1665778) and its derivatives.[1][2][3][4] The endoperoxide bridge within this ring system is essential for its biological activity, which is believed to involve iron-mediated cleavage and the subsequent generation of cytotoxic radical species.[5][6] As the threat of drug-resistant malaria continues to grow, there is a significant research effort focused on designing and synthesizing novel, structurally simplified, and more effective this compound analogues.[2][3][7]

This technical guide provides a comprehensive overview of the methodologies and workflows employed in the definitive structural characterization of these novel derivatives. Accurate and thorough characterization is paramount for establishing structure-activity relationships (SAR), understanding mechanisms of action, and ensuring the development of safe and effective therapeutic agents.

General Experimental & Characterization Workflow

The successful characterization of a novel this compound derivative follows a logical progression from synthesis to complete structural elucidation. The typical workflow involves synthesis, purification, and a battery of spectroscopic and analytical techniques to confirm the compound's identity, purity, and three-dimensional structure.

Caption: General workflow for the synthesis and structural characterization of 1,2,4-trioxanes.

Proposed Antimalarial Mechanism of Action

The prevailing hypothesis for the antimalarial action of 1,2,4-trioxanes is their activation by intraparasitic ferrous iron (Fe²⁺), which is released during the digestion of host hemoglobin in the parasite's food vacuole. This interaction cleaves the endoperoxide bridge, generating highly reactive carbon-centered radicals that alkylate and damage essential parasite biomolecules, leading to cell death.[5][8] Some derivatives may also exhibit inhibitory action against specific parasite enzymes, such as falcipain-2.[1][7][9]

Caption: Proposed mechanism of Fe(II)-mediated activation of 1,2,4-trioxanes in P. falciparum.

Experimental Protocols & Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are essential for unambiguous assignment of all protons and carbons.

Experimental Protocol (General):

-

Sample Preparation: Dissolve 5-10 mg of the purified trioxane derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS, 0 ppm) as an internal standard if not already present in the solvent.

-

Acquisition: Acquire ¹H, ¹³C{¹H}, and 2D NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate ¹H signals and assign chemical shifts (δ) in parts per million (ppm) relative to TMS. Analyze coupling constants (J) and 2D correlation maps to determine connectivity.

Typical NMR Data for this compound Core: The chemical environment of the trioxane ring leads to characteristic chemical shifts. The exact values are highly dependent on the substituents.

| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Notes |

| ¹H | H-3 | 4.8 - 5.5 | Protons on carbon adjacent to two oxygens (acetal-like). |

| H-6 | 3.5 - 4.5 | Protons on carbon adjacent to the peroxide bridge. | |

| ¹³C | C-3 | 90 - 110 | Acetal/ketal carbon, highly deshielded by two oxygen atoms. |

| C-5a | 75 - 85 | Carbon atom as part of the peroxide linkage. | |

| C-8a | 100 - 110 | Quaternary carbon, often part of the peroxide linkage. |

Note: Numbering based on a generalized spiro-fused trioxane scaffold. Data is representative and can vary significantly.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural clues. High-resolution mass spectrometry (HRMS) is crucial for determining the exact elemental composition.

Experimental Protocol (General for ESI-HRMS):

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions (e.g., [M+H]⁺, [M+Na]⁺).

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF, Orbitrap) to obtain an accurate mass-to-charge ratio (m/z).

-

Data Analysis: Compare the measured exact mass with the calculated mass for the predicted molecular formula to confirm elemental composition (typically within 5 ppm error).

Characteristic Mass Spectrometry Data: The peroxide bond is relatively weak and can lead to characteristic fragmentation patterns.

| Ion Type | Formula | Description |

| Molecular Ion | [M+H]⁺, [M+Na]⁺ | Provides the molecular weight of the derivative. |

| Fragment | [M-O₂]⁺ | Loss of the peroxide moiety (32 Da). |

| Fragment | [M-H₂O₂]⁺ | Loss of hydrogen peroxide (34 Da). |

| Fragment | Varies | Cleavage of the trioxane ring leading to smaller fragments related to the substituents. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the presence of specific functional groups within the molecule by measuring the absorption of infrared radiation.

Experimental Protocol (General for ATR-FTIR):

-

Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio.

-

Data Analysis: The background is automatically subtracted. Analyze the resulting transmittance or absorbance spectrum to identify characteristic absorption bands (wavenumbers in cm⁻¹).

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond | Vibration Type | Intensity |

| 1200 - 1000 | C-O-C | Asymmetric Stretch | Strong |

| 1100 - 820 | O-O | Peroxide Stretch | Weak to Medium |

| 2980 - 2850 | C-H | Alkane Stretch | Medium to Strong |

| ~1700 | C=O | Carbonyl Stretch | Strong (if present) |

Single-Crystal X-ray Crystallography

When a suitable single crystal can be obtained, X-ray crystallography provides the definitive, unambiguous three-dimensional structure, including absolute stereochemistry.[10][11]

Experimental Protocol (General):

-

Crystal Growth: Grow single crystals of the compound, often by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Crystal Mounting: Mount a suitable crystal (well-defined shape, no visible cracks) on a goniometer head.

-

Data Collection: Place the crystal in a cooled nitrogen stream (e.g., 100 K) and expose it to a monochromatic X-ray beam. A series of diffraction patterns are collected as the crystal is rotated.[12]

-

Structure Solution & Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction data.[12]

Key Crystallographic Parameters: The analysis provides precise measurements of the molecular geometry.

| Parameter | Typical Value (Å or °) | Significance |

| O-O Bond Length | 1.45 - 1.49 Å | Confirms the presence of the peroxide bridge. |

| C-O Bond Length | 1.40 - 1.46 Å | Typical for single C-O bonds in the ring. |

| C-O-O Bond Angle | 105 - 110 ° | Defines the geometry of the peroxide linkage. |

| Ring Conformation | Chair, Twist-boat | Describes the 3D shape of the trioxane ring.[13] |

This guide outlines the fundamental techniques required for the comprehensive structural characterization of novel this compound derivatives. A multi-technique approach is crucial for unambiguous structure determination, which is the bedrock of modern drug discovery and development.

References

- 1. Design, molecular docking, drug-likeness, and molecular dynamics studies of this compound derivatives as novel Plasmodium falciparum falcipain-2 (FP-2) inhibitors [biotechnologia-journal.org]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Medicinal chemistry perspectives of trioxanes and tetraoxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dispiro-1,2,4-trioxane analogues of a prototype dispiro-1,2,4-trioxolane: mechanistic comparators for artemisinin in the context of reaction pathways with iron(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Novel series of this compound derivatives as antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigating the Antimalarial Action of 1,2,4-Trioxolanes with Fluorescent Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel series of this compound derivatives as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]

- 11. Efficient and Stereocontrolled Synthesis of 1,2,4-Trioxolanes Useful for Ferrous Iron-Dependent Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Spectroscopic Analysis of the 1,2,4-Trioxane Scaffold: A Technical Guide

The 1,2,4-trioxane ring is a critical pharmacophore, most notably as the active core of the Nobel Prize-winning antimalarial drug artemisinin (B1665778) and its derivatives.[1][2] This heterocyclic system, featuring a unique endoperoxide bridge, is responsible for the potent biological activity of these compounds.[3][4] Accurate structural elucidation and characterization of this scaffold are paramount for the discovery and development of new, effective drugs targeting malaria, cancer, and other parasitic diseases.[5][6] This guide provides an in-depth overview of the key spectroscopic techniques used to analyze and characterize the this compound core, complete with experimental considerations and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structure determination of this compound derivatives, providing detailed information about the carbon skeleton and the stereochemical arrangement of substituents.

¹H NMR Spectroscopy

Proton NMR spectra provide information on the chemical environment of hydrogen atoms. In the this compound ring, the protons on the carbon atoms adjacent to the oxygen atoms (C3 and C6 in a simplified ring) are of particular diagnostic value. Their chemical shifts are influenced by the electronegativity of the neighboring oxygen atoms and the overall geometry of the ring.

A notable feature in the ¹H NMR of 1,2,4-trioxanes is the observation of a Reversed Perlin Effect . Contrary to typical six-membered heterocyclic rings, the one-bond C-H coupling constant (¹J_C-H_) is smaller for equatorial protons at C3 and C6 than for the corresponding axial protons. This is attributed to homoanomeric interactions between the non-bonding electron pairs on the ring's oxygen atoms and the equatorial C-H antibonding orbitals.

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon framework of the molecule. The carbon atoms within the this compound ring exhibit characteristic chemical shifts. The C3 and C6 carbons, being bonded to two oxygen atoms (acetal-like) or an oxygen and a peroxide group, are typically found significantly downfield.

Table 1: Typical NMR Chemical Shifts for the this compound Scaffold

| Nucleus | Position/Environment | Typical Chemical Shift (δ, ppm) | Reference(s) |

| ¹H | H at C3 (acetal proton) | 4.8 - 5.8 | [3][7] |

| ¹H | H at C6 | 3.5 - 4.5 | [7] |

| ¹³C | C3 (acetal carbon) | 90 - 110 | [3][8] |

| ¹³C | C5 | 20 - 40 | [8][9] |

| ¹³C | C6 | 75 - 90 | [3][8] |

Note: Shifts can vary significantly based on substitution patterns and solvent.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of this compound derivatives and for gaining structural insights through the analysis of fragmentation patterns. The weak O-O peroxide bond is a key site for initial fragmentation.

Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ is commonly observed. For quantification, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is often employed, tracking specific transitions from a precursor ion to a product ion.[10] For artemisinin, a common MRM transition is from the parent mass (m/z 283) to key fragments.[10]

Electron Ionization (EI) leads to more extensive fragmentation. Common fragmentation pathways for the this compound ring involve:

-

Initial cleavage of the endoperoxide (O-O) bond.

-

Loss of small neutral molecules like H₂O, CO, or CO₂.

-

Ring-opening reactions followed by further fragmentation.[11][12]

Table 2: Common Mass Spectrometric Fragments for Artemisinin (as an exemplar this compound)

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Description | Reference(s) |

| ESI+ | 283 ([M+H]⁺) | 265, 247, 229, 219 | Sequential losses from the parent molecule | [10] |

| EI | 282 (M⁺˙) | 250, 222, 163, 150, 135 | Complex fragmentation post-ionization | [11][12] |

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy probes the functional groups within a molecule. For 1,2,4-trioxanes, the key vibrational modes are those associated with the C-O and O-O bonds of the heterocyclic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is routinely used to confirm the presence of the trioxane (B8601419) core. The peroxide bond itself is a weak absorber in the IR spectrum. However, the C-O stretching vibrations of the ether and peroxide linkages are characteristic. The region between 800 and 1200 cm⁻¹ is often rich with C-O stretching and ring deformation modes, providing a fingerprint for the scaffold.[7][13]

Raman Spectroscopy

Raman spectroscopy is particularly effective for detecting the peroxide O-O stretch due to the bond's polarizability.[4] This technique has been instrumental in studying the mechanism of action of artemisinin, as it can monitor changes in the peroxide bond upon interaction with iron sources, which is believed to be the activation step for its antimalarial activity.[4][14]

Table 3: Characteristic Vibrational Frequencies for the this compound Scaffold

| Spectroscopy | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference(s) |

| IR | C-O Stretching | 1000 - 1200 | [7][15] |

| IR | O-O Peroxide Stretch | 800 - 900 (often weak) | [13] |

| IR | Ring Deformation | 800 - 1000 | [16] |

| Raman | O-O Peroxide Stretch | 720 - 880 | [4][13] |

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.

-

¹³C NMR Acquisition: Use proton decoupling to simplify the spectrum. A 45-90° pulse angle and a longer relaxation delay (2-5 seconds) are common. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

LC-MS/MS Analysis Protocol

-

Sample Preparation: Prepare a stock solution of the analyte in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.[17] Create a series of dilutions for calibration curves, typically in the ng/mL to µg/mL range.[17]

-

Chromatography: Use a C18 reverse-phase column. The mobile phase often consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Solvent B).[10]

-

Mass Spectrometry (ESI+): Operate the mass spectrometer in positive electrospray ionization mode.[10]

-

Instrument Parameters: Optimize parameters for the specific compound. Typical values include a capillary voltage of 2.5-4.0 kV, a desolvation gas (N₂) flow rate of 800 L/h, a source temperature of 150 °C, and a desolvation temperature of 350 °C.[10]

-

Data Acquisition: For quantitative analysis, use MRM mode, monitoring the transition from the protonated parent ion to a specific, stable fragment ion.[10]

IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Mix ~1 mg of the solid this compound sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Grinding: Grind the mixture thoroughly until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically by averaging 16-32 scans at a resolution of 4 cm⁻¹.

Visualized Workflows and Pathways

Diagrams created using the DOT language help to visualize complex workflows and chemical transformations relevant to the study of 1,2,4-trioxanes.

Caption: General workflow for the synthesis and spectroscopic analysis of 1,2,4-trioxanes.

Caption: Proposed activation pathway of 1,2,4-trioxanes via iron-mediated cleavage.

Caption: Simplified representation of a sequential fragmentation pathway in ESI-MS.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. An overview on the antimalarial activity of 1,2,4-trioxanes, 1,2,4-trioxolanes and 1,2,4,5-tetraoxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel series of this compound derivatives as antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An Asymmetric Synthesis of this compound Anticancer Agents via Desymmetrization of Peroxyquinols through a Brønsted Acid Catalysis Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanistic Evaluation of the Stability of Arylvinyl-1,2,4-trioxanes under Acidic Conditions for Their Oral Administration as an Antimalarial Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Analysis of artemisinin content [bio-protocol.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Raman and infrared fingerprint spectroscopy of peroxide-based explosives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Instant determination of the artemisinin from various Artemisia annua L. extracts by LC‐ESI‐MS/MS and their in‐silico modelling and in vitro antiviral activity studies against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Activity: An In-depth Technical Guide to the Structure-Activity Relationship of 1,2,4-Trioxanes

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant strains of Plasmodium falciparum, the deadliest species of malaria parasite, has underscored the urgent need for novel antimalarial agents. Among the most significant breakthroughs in malaria chemotherapy has been the discovery and development of artemisinin (B1665778) and its derivatives, characterized by a unique 1,2,4-trioxane pharmacophore. This endoperoxide bridge is the cornerstone of their potent and rapid parasiticidal activity. Understanding the intricate relationship between the chemical structure of 1,2,4-trioxanes and their biological activity is paramount for the rational design of new, more effective, and accessible synthetic analogs. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of 1,2,4-trioxanes, detailing key structural modifications that influence their antimalarial efficacy, outlining experimental protocols for their evaluation, and visualizing the underlying mechanisms and workflows.

Core Principles of this compound SAR: The Endoperoxide is Key

The antimalarial activity of 1,2,4-trioxanes is intrinsically linked to the presence of the endoperoxide bridge within the trioxane (B8601419) ring.[1][2][3] The prevailing mechanism of action involves the reductive activation of this peroxide bond by intraparasitic ferrous iron (Fe²⁺), predominantly in the form of heme, which is released during the digestion of hemoglobin by the parasite.[4][5] This activation generates highly reactive oxygen-centered and subsequently carbon-centered radicals that alkylate and damage essential parasite proteins and other biomolecules, leading to parasite death.[4][5] Consequently, structural modifications that influence the stability, reactivity, and accessibility of the endoperoxide bridge, as well as the overall physicochemical properties of the molecule, profoundly impact its antimalarial potency.

Quantitative Structure-Activity Relationship of this compound Analogs

The following tables summarize the in vitro antimalarial activity (IC₅₀ values) of various synthetic this compound derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. These data highlight the impact of substitutions at different positions of the trioxane scaffold.

Table 1: In Vitro Antimalarial Activity of C-3 Substituted this compound Derivatives

| Compound | Substituent at C-3 | P. falciparum Strain (3D7 - CQS) IC₅₀ (µM) | P. falciparum Strain (RKL9 - CQR) IC₅₀ (µM) | Reference |

| 1a | Aryl (4-hydroxyphenyl) | 1.24 | 1.24 | [6] |

| 1b | Heteroaryl | 1.06 | 1.17 | [6] |

| 2 | 4-hydroxyphenyl | 0.391 (µg/mL) | 0.837 (µg/mL) | [7] |

Table 2: In Vitro Antimalarial Activity of Spiroanellated this compound Derivatives

| Compound | R¹ | R² | P. yoelii nigeriensis (% protection at 24 mg/kg x 4 days, oral) | Reference |

| 19 | H | H | 40 | [8] |

| 22 | OCH₃ | H | 100 | [8] |

| 25 | Cl | H | 100 | [8] |

| 26 | F | H | 100 | [8] |

| 27 | H | Cl | 100 | [8] |

| 30 | H | F | 100 | [8] |

| β-arteether | - | - | 20 | [8] |

Table 3: In Vitro Antimalarial Activity of Steroidal 1,2,4,5-Tetraoxane and 1,2,4-Trioxolane Derivatives

| Compound | Peroxide Type | P. falciparum Strain (T96 - CQS) IC₅₀ (nM) | P. falciparum Strain (K1 - CQR) IC₅₀ (nM) | Reference |

| Deoxycholic acid 3'-trifluoromethylated 1,2,4,5-tetraoxane | Tetraoxane | - | 7.6 | [9] |

| Tetraoxane with acetone (B3395972) subunit | Tetraoxane | - | 3 | [9] |

| Deoxycholic acid 1,2,4-trioxolanes | Trioxolane | Generally less active than tetraoxanes | Generally less active than tetraoxanes | [9] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and biological evaluation of this compound derivatives. Below are representative protocols for key experiments.

Synthesis of this compound Derivatives

A general and facile synthetic route to C-3 substituted 1,2,4-trioxanes is depicted in the reaction mechanism below.[6] This typically involves the peroxyacetalization of a ketone with a β-hydroperoxy alcohol in the presence of an acid catalyst.

-

Reaction Mechanism for the Synthesis of this compound Derivatives

Caption: General synthetic scheme for this compound formation.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is widely used to determine the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum in vitro.[10][11][12][13] It relies on the fluorescent dye SYBR Green I, which intercalates with parasitic DNA, to quantify parasite growth.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

Human red blood cells (RBCs)

-

Test compounds and control drugs (e.g., Chloroquine, Artemisinin)

-

96-well black microplates

-

SYBR Green I lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the 96-well plates.

-

Add the synchronized parasite culture (typically at 0.5% parasitemia and 2.5% hematocrit) to each well.

-

Incubate the plates for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.

-

After incubation, add SYBR Green I lysis buffer to each well.

-

Incubate the plates in the dark at room temperature for 1-3 hours.

-

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

In Vivo Antimalarial Efficacy Testing (Rodent Malaria Model)

The 4-day suppressive test in a murine model is a standard method to evaluate the in vivo efficacy of antimalarial compounds.[8][14][15][16][17]

Animals and Parasites:

-

Swiss albino mice

-

A rodent malaria parasite strain, such as Plasmodium berghei or the multidrug-resistant Plasmodium yoelii nigeriensis.

Procedure:

-

Mice are inoculated intraperitoneally with parasitized red blood cells on day 0.

-

The test compounds are administered orally or via another relevant route once daily for four consecutive days (days 0 to 3).

-

On day 4, thin blood smears are prepared from the tail blood of each mouse.

-

The smears are stained with Giemsa, and the percentage of parasitemia is determined by microscopic examination.

-

The average percentage of suppression of parasitemia is calculated relative to an untreated control group.

Visualizing Mechanisms and Workflows

Heme-Mediated Activation of 1,2,4-Trioxanes

The activation of the this compound ring by heme is the critical first step in its parasiticidal action. The following diagram illustrates this proposed signaling pathway.

Caption: Proposed mechanism of heme-mediated activation of 1,2,4-trioxanes.

Experimental Workflow for Antimalarial Drug Screening

The process of screening for new antimalarial drugs involves a series of sequential assays, from in vitro to in vivo testing. This workflow ensures a systematic evaluation of potential drug candidates.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Novel series of this compound derivatives as antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Antimalarial Activity of 3,3-Spiroanellated 5,6-Disubstituted 1,2,4-Trioxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antimalarial activity of 3'-trifluoromethylated 1,2,4-trioxolanes and 1,2,4,5-tetraoxane based on deoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. iddo.org [iddo.org]

- 12. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. mmv.org [mmv.org]

- 16. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Heme-Mediated Cleavage of the Peroxide Bond in 1,2,4-Trioxanes

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,2,4-trioxane ring system is the key pharmacophore for the potent antimalarial activity of artemisinin (B1665778) and its derivatives.[1] The prevailing mechanism of action involves the reductive activation of the endoperoxide bridge by ferrous heme (Fe²⁺), a detoxification product of hemoglobin digestion by the malaria parasite.[2][3][4] This interaction, occurring within the parasite's food vacuole, initiates a cascade of radical reactions leading to parasite death. This guide provides an in-depth examination of the core mechanism, detailed experimental protocols for its study, and a summary of key quantitative data. Heme is not only the activator of the drug but also a primary target, leading to the formation of covalent heme-drug adducts that disrupt vital parasite functions.[2][5]

Core Mechanism of Heme-Mediated Activation

The antimalarial action of 1,2,4-trioxanes is initiated by a reductive cleavage of the endoperoxide bond, a process efficiently catalyzed by the ferrous iron of heme (Fe²⁺-protoporphyrin IX).[2][6] This activation transforms the relatively stable drug into highly reactive cytotoxic agents.

The key steps are as follows:

-

Reductive Activation: An inner-sphere electron transfer from the Fe²⁺ in heme to one of the peroxide oxygen atoms of the this compound ring leads to the homolytic cleavage of the O-O bond.[2][5]

-

Formation of an Oxygen-Centered Radical: This initial cleavage generates a short-lived and highly reactive oxygen-centered radical.[5][7]

-

Radical Rearrangement: The oxygen radical undergoes a rapid rearrangement (β-scission), resulting in the formation of a more stable primary carbon-centered radical.[5][7]

-

Heme Alkylation: The resulting carbon-centered radical is the principal alkylating species. It efficiently attacks the heme macrocycle, forming stable covalent heme-artemisinin adducts (HA).[2][5][8] This process can occur multiple times, leading to mono- and di-alkylated heme derivatives (HA and HAA).[8]

-

Downstream Cytotoxicity: The formation of these bulky heme adducts has two major cytotoxic consequences:

-

Inhibition of Hemozoin Formation: The heme adducts sterically hinder the parasite's crucial heme detoxification process, which involves the polymerization of toxic free heme into inert hemozoin crystals.[7][8][9] The accumulation of unpolymerized, redox-active heme and heme adducts is toxic to the parasite.[5]

-

Protein Alkylation: The generated carbon-centered radicals are promiscuous and can also alkylate and damage a wide array of parasite proteins, leading to widespread cellular dysfunction and death.[4][10]

-

Caption: Heme-mediated activation pathway of 1,2,4-trioxanes.

Experimental Protocols and Methodologies

Studying the interaction between heme and 1,2,4-trioxanes involves a combination of spectroscopic, chromatographic, and mass spectrometric techniques.

In Vitro Reactivity Assay

This protocol is designed to monitor the reaction between a trioxane and heme under controlled conditions.

-

Reagents and Preparation:

-

Hemin (B1673052) Stock: Prepare a stock solution of hemin (the oxidized, Fe³⁺ form of heme) in a suitable solvent like DMSO.

-

Reducing Agent: A solution of a reducing agent such as sodium dithionite, L-ascorbic acid, or glutathione (B108866) (GSH) is used to generate the active Fe²⁺-heme form just before the reaction.[11][12]

-

Trioxane Solution: Dissolve the this compound (e.g., artemisinin, artesunate) in a compatible solvent.

-

Reaction Buffer: A buffer such as sodium phosphate (B84403) (50-100 mM, pH 7.0-7.4) is commonly used.[8][13] To improve solubility, a co-solvent like acetonitrile (B52724) or DMSO may be added.[8][14]

-

-

Procedure:

-

In a reaction vessel, dilute the hemin stock solution with the reaction buffer.

-

Add the reducing agent to convert hemin (Fe³⁺) to heme (Fe²⁺). The solution color change is an indicator of reduction.

-

Initiate the reaction by adding the trioxane solution to the heme solution. Typical molar ratios of heme to artemisinin can range from 1:1 to 1:10.[8][11]

-

Incubate the reaction mixture at a controlled temperature, typically 37°C, for a defined period (e.g., 1 hour to several hours).[8][13]

-

Aliquots are taken at various time points for analysis.

-

Spectrophotometric Analysis

UV-Visible spectroscopy is a primary tool for monitoring the reaction progress by observing changes in the heme Soret band.[15]

-

Methodology:

-

Take an aliquot of the reaction mixture and dilute it appropriately with the reaction buffer or solvent.

-

Record the absorption spectrum, typically from 300 to 700 nm.

-

Monitor the characteristic Soret band of ferrous heme. Upon alkylation by the activated trioxane, this peak will decrease in intensity and often shift.[8][13] For instance, the reaction of artemisinin with hemoglobin causes a progressive decay of the Soret band.[13]

-

For kinetic studies, the decay of the Soret band absorbance is monitored over time. The reaction often follows first-order kinetics, and a half-life can be calculated.[14]

-

Mass Spectrometry and HPLC Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for identifying the reaction products.

-

Methodology:

-

Inject an aliquot of the reaction mixture into an HPLC system, often a reverse-phase C18 column, to separate the components.

-

The eluent is directed into an electrospray ionization (ESI) mass spectrometer.

-

Analyze the mass spectra to identify the molecular weights of the products. This allows for the unambiguous identification of mono- and di-alkylated heme-drug adducts.[8][14]

-

In vivo studies in infected mice have used LC-MS to detect heme-artemisinin adducts in the spleen and their metabolized (hydroxylated and glucuroconjugated) derivatives in urine.[4][11]

-

Caption: A typical experimental workflow for studying heme-trioxane reactions.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on the heme-trioxane interaction.

Table 1: Mass Spectrometric Data of Heme-Artemisinin Adducts

This table presents the mass-to-charge ratios (m/z) for heme and its covalent adducts with artemisinin, as identified by ESI-MS.

| Compound | Description | Observed m/z (amu) | Reference |

| Heme | Ferriprotoporphyrin IX | 616.5 | [11] |

| HA | Mono-alkylated Heme-Artemisinin Adduct | 840 / 898.5 | [8][11] |

| HAA | Di-alkylated Heme-Artemisinin Adduct | 1062 | [8] |

| Metabolite 1 | Hydroxylated/Glucuroconjugated Adduct | 1090.5 | [11] |

| Metabolite 2 | Hydroxylated/Glucuroconjugated Adduct | 1030.5 | [11] |

Table 2: Spectroscopic and Kinetic Parameters

This table summarizes key spectroscopic shifts and kinetic data observed during the reaction.

| Parameter | Value | Conditions | Reference |

| Heme λmax (Soret) | 382 nm | Free Heme | [8] |

| HA λmax (Soret) | 407 nm | Heme-Artemisinin Adduct | [8] |

| HAA λmax (Soret) | 415 nm | Heme-Artemisinin Di-adduct | [8] |

| HA-PfHRP II λmax | 426 nm | Adduct bound to PfHRP II | [8] |

| HAA-PfHRP II λmax | 430 nm | Di-adduct bound to PfHRP II | [8] |

| Reaction Half-life | ~25.5 min | Heme and Artemisinin in DMSO | [14] |

Table 3: Biological Activity

This table shows the inhibitory concentrations for heme adducts compared to the parent compounds, highlighting the adducts' potent biological activity.

| Compound | IC₅₀ Value (nM) | Target/Assay | Reference |

| Hematin | 24,000 ± 4000 | P. falciparum asexual blood stages | [14] |

| Hematin-drug adducts | as low as 10 | P. falciparum asexual blood stages | [14] |

Conclusion

The cleavage of the peroxide bond in 1,2,4-trioxanes by ferrous heme is the critical activation step for this important class of antimalarial drugs. This process generates carbon-centered radicals that act as potent alkylating agents, targeting both heme itself and a variety of parasite proteins. The resulting heme-drug adducts disrupt the parasite's vital heme detoxification pathway, leading to an accumulation of toxic species. Understanding this core mechanism and the experimental methods used to probe it is essential for the rational design of new, more effective peroxide-based antimalarials and for overcoming emerging drug resistance. The combined use of spectrophotometry, chromatography, and mass spectrometry provides a powerful toolkit for elucidating the intricate details of this life-saving drug-target interaction.

References

- 1. An overview on the antimalarial activity of 1,2,4-trioxanes, 1,2,4-trioxolanes and 1,2,4,5-tetraoxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. The Molecular Mechanism of Action of Artemisinin—The Debate Continues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heme as trigger and target for trioxane-containing antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heme Mediates Cytotoxicity from Artemisinin and Serves as a General Anti-Proliferation Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. P. falciparum artemisinin resistance: the effect of heme, protein damage, and parasite cell stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reaction of artemisinin with haemoglobin: implications for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Artemisinin and Heme - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Experimental Methods for Studying Cellular Heme Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Engine of Destruction: A Technical Guide to the Generation of Reactive Oxygen Radicals from 1,2,4-Trioxanes

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-trioxane ring system, the pharmacophore of the potent antimalarial drug artemisinin (B1665778) and its derivatives, is a fascinating and powerful tool in medicinal chemistry. Its efficacy, not only against malaria but also increasingly against cancer, lies in its ability to act as a "Trojan horse," smuggling a payload of oxidative stress into target cells. This guide provides an in-depth technical overview of the core mechanism: the generation of reactive oxygen species (ROS) from 1,2,4-trioxanes, the experimental methods to study this phenomenon, and the downstream cellular consequences.

The Chemistry of Activation: Unleashing the Radicals

The key to the activity of 1,2,4-trioxanes is the endoperoxide bridge (an O-O bond) within the six-membered ring.[1] This bond is relatively stable on its own but can be reductively cleaved in the presence of a low-valent metal ion, most notably ferrous iron (Fe²⁺).[2][3] Heme, an iron-containing porphyrin ring found in abundance in malaria parasites due to their digestion of hemoglobin, is a primary activator of artemisinin and its analogues.[4][5]

The activation process, a Fenton-type reaction, involves the transfer of an electron from Fe²⁺ to the endoperoxide bridge, leading to its homolytic cleavage. This generates a highly reactive oxygen-centered radical. This initial radical is unstable and rapidly rearranges to form more stable, but still highly destructive, carbon-centered radicals.[5][6] It is this cascade of radical formation that is ultimately responsible for the cytotoxic effects of 1,2,4-trioxanes.

These highly reactive carbon-centered radicals then proceed to indiscriminately attack a wide range of vital biomolecules within the cell, including proteins, lipids, and nucleic acids, leading to widespread cellular damage and ultimately, cell death.[7]

Downstream Consequences of Radical Attack

The generation of these potent radicals initiates a cascade of destructive cellular events:

-

Lipid Peroxidation: The radicals attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction of lipid peroxidation. This disrupts membrane integrity, leading to loss of cellular compartmentalization and function.[1]

-